molecular formula C12H20N2O4S B2765760 tert-Butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate CAS No. 1439903-72-6

tert-Butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate

Cat. No.: B2765760
CAS No.: 1439903-72-6
M. Wt: 288.36
InChI Key: RJJSSWCPXQMWHV-UHFFFAOYSA-N
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Description

tert-Butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate: is a synthetic organic compound with the molecular formula C12H20N2O4S. It is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and is utilized in the development of new synthetic methodologies .

Biology and Medicine: It is studied for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
  • 2,5-Thiophenediylbis (5-tert-butyl-1,3-benzoxazole)

Comparison: tert-Butyl (2-(5,5-dimethyl-2,4-dioxothiazolidin-3-yl)ethyl)carbamate is unique due to its specific thiazolidine ring structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-[2-(5,5-dimethyl-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S/c1-11(2,3)18-9(16)13-6-7-14-8(15)12(4,5)19-10(14)17/h6-7H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJSSWCPXQMWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)S1)CCNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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